2-Methoxypyrimidine-5-sulfonyl fluoride
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Overview
Description
2-Methoxypyrimidine-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2126177-52-2 . It has a molecular weight of 192.17 and is typically in powder form .
Synthesis Analysis
Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxypyrimidine-5-sulfonyl fluoride . The InChI code for this compound is 1S/C5H5FN2O3S/c1-11-5-7-2-4 (3-8-5)12 (6,9)10/h2-3H,1H3 .
Chemical Reactions Analysis
Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Physical And Chemical Properties Analysis
2-Methoxypyrimidine-5-sulfonyl fluoride is a powder . It is stored at room temperature .
Scientific Research Applications
- Application : 2-Methoxypyrimidine-5-sulfonyl fluoride can serve as a precursor for the synthesis of various sulfonyl-containing compounds, which find applications in medicinal chemistry and materials science .
- Application : Investigate the anticancer properties of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives. These compounds may exhibit cytotoxic effects or interfere with cancer cell signaling pathways .
- Application : Evaluate the antibacterial and antifungal activities of derivatives derived from 2-Methoxypyrimidine-5-sulfonyl fluoride. These compounds could potentially serve as novel antimicrobial agents .
- Application : Investigate the interactions of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives with biological targets (enzymes, receptors, etc.). These studies can provide insights into cellular processes and drug design .
- Application : Explore the incorporation of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives into polymers, coatings, or functional materials. Their presence may enhance material properties such as stability, solubility, or reactivity .
- Application : Utilize 2-Methoxypyrimidine-5-sulfonyl fluoride as a building block in pharmacophore-based drug discovery. By understanding its interactions with target proteins, researchers can design more effective drugs .
Fluorosulfonylation Reactions
Anticancer Research
Antimicrobial Agents
Chemical Biology
Materials Science
Pharmacophore Design
Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that 2-Methoxypyrimidine-5-sulfonyl fluoride might have an impact on similar biochemical pathways.
Result of Action
Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .
Action Environment
The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of 2-methoxypyrimidine-5-sulfonyl fluoride might also be influenced by environmental conditions .
Safety and Hazards
Future Directions
Sulfonyl fluoride probes will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates and protein–protein interactions . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
properties
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZSTJWQVENFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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